Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate
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Overview
Description
METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a sulfonamide group and a piperidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE typically involves multiple steps:
Formation of the Benzoate Ester: This step involves the esterification of 3-(3,4-dimethoxybenzenesulfonamido)-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the hydroxyl group on the benzoate ester is replaced by a piperidine group using piperidine and a suitable base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(MORPHOLIN-1-YL)BENZOATE
- METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PYRROLIDIN-1-YL)BENZOATE
Uniqueness
METHYL 3-(3,4-DIMETHOXYBENZENESULFONAMIDO)-4-(PIPERIDIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H26N2O6S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C21H26N2O6S/c1-27-19-10-8-16(14-20(19)28-2)30(25,26)22-17-13-15(21(24)29-3)7-9-18(17)23-11-5-4-6-12-23/h7-10,13-14,22H,4-6,11-12H2,1-3H3 |
InChI Key |
WSUKGBHAOQWWSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCCCC3)OC |
Origin of Product |
United States |
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